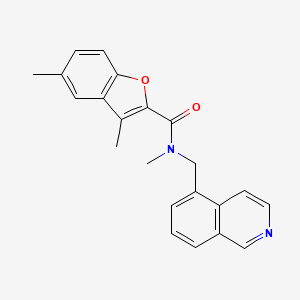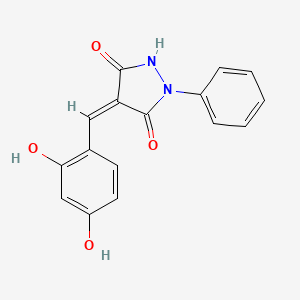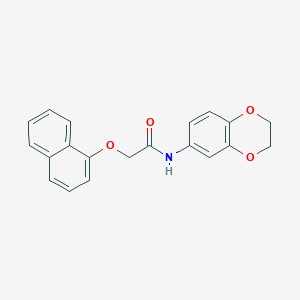
N-(5-isoquinolinylmethyl)-N,3,5-trimethyl-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-isoquinolinylmethyl)-N,3,5-trimethyl-1-benzofuran-2-carboxamide, also known as GNF-2, is a small molecule inhibitor that has gained attention in the scientific community due to its potential applications in drug discovery and development. GNF-2 was first synthesized by the Genomics Institute of the Novartis Research Foundation (GNF) as a part of their efforts to identify novel compounds that can modulate protein-protein interactions.
Mécanisme D'action
N-(5-isoquinolinylmethyl)-N,3,5-trimethyl-1-benzofuran-2-carboxamide binds to a specific site on Cdc20, which prevents the interaction between Cdc20 and Mad2. This, in turn, leads to the activation of the SAC pathway and the arrest of cell division. This compound has been shown to be selective for Cdc20, with minimal effects on other proteins.
Biochemical and Physiological Effects
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, indicating its potential as an anti-cancer agent. In addition, this compound has been shown to enhance the sensitivity of cancer cells to other anti-cancer drugs, such as paclitaxel and doxorubicin.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(5-isoquinolinylmethyl)-N,3,5-trimethyl-1-benzofuran-2-carboxamide is its specificity for Cdc20, which reduces the potential for off-target effects. However, one limitation is its poor solubility in aqueous solutions, which can affect its bioavailability and limit its use in in vivo studies.
Orientations Futures
There are several potential future directions for the use of N-(5-isoquinolinylmethyl)-N,3,5-trimethyl-1-benzofuran-2-carboxamide in drug discovery and development. For example, this compound could be used as a lead compound for the development of more potent and selective inhibitors of the SAC pathway. In addition, this compound could be used in combination with other anti-cancer drugs to enhance their efficacy and reduce the potential for drug resistance. Finally, this compound could be used in studies to further elucidate the role of the SAC pathway in cancer and other diseases.
Méthodes De Synthèse
The synthesis of N-(5-isoquinolinylmethyl)-N,3,5-trimethyl-1-benzofuran-2-carboxamide involves several steps, including the reaction of 2-amino-5-iodobenzonitrile with isoquinolin-5-ylmethanol, followed by the reaction with 2,3,5-trimethylbenzoic acid. The final product is obtained after purification and characterization using various spectroscopic techniques.
Applications De Recherche Scientifique
N-(5-isoquinolinylmethyl)-N,3,5-trimethyl-1-benzofuran-2-carboxamide has been shown to inhibit the interaction between two proteins, Cdc20 and Mad2, which are essential components of the spindle assembly checkpoint (SAC) pathway. The SAC pathway is responsible for ensuring the accurate segregation of chromosomes during cell division, and defects in this pathway can lead to chromosomal instability and cancer. Therefore, this compound has potential applications in cancer therapy and drug discovery.
Propriétés
IUPAC Name |
N-(isoquinolin-5-ylmethyl)-N,3,5-trimethyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-14-7-8-20-19(11-14)15(2)21(26-20)22(25)24(3)13-17-6-4-5-16-12-23-10-9-18(16)17/h4-12H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSKJSYTSLFCDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C(=O)N(C)CC3=CC=CC4=C3C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[(3,5-dichloro-2-methoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B5233601.png)
![5-({1-[2-(2-sec-butylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5233607.png)

![2-(1,3-benzothiazol-2-ylthio)-N-[2-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B5233613.png)
![1-(4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)azocane](/img/structure/B5233618.png)
![3-[(3-bromobenzyl)thio]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B5233619.png)
![N-(1-methyl-2-{[4-(methylsulfonyl)-1-piperazinyl]methyl}-1H-benzimidazol-5-yl)acetamide](/img/structure/B5233624.png)

![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-N-(4-ethylphenyl)acetamide](/img/structure/B5233638.png)
![3-[(1-bromo-2-naphthyl)oxy]-N-(2-methoxyethyl)-1-propanamine](/img/structure/B5233640.png)
![3-(2-fluorophenyl)-11-(4-methylphenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5233641.png)


![N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-3-(trifluoromethyl)-2-pyridinamine](/img/structure/B5233680.png)